Fluorescence Quantum Yield of 6-Amino-1-phenalenone vs. Parent Phenalenone
The introduction of an amino group at the 6-position converts phenalenone from a non-fluorescent photosensitizer into a fluorescent dye. While parent phenalenone is reported to lack significant fluorescence [1], 6-amino-1-phenalenone (Ph160) exhibits a high fluorescence quantum yield (Ff) of 0.73 in a porous anodized aluminum oxide (PAO) matrix [2]. This transformation is a primary driver for its application in fluorescence-based technologies.
| Evidence Dimension | Fluorescence Quantum Yield (Ff) |
|---|---|
| Target Compound Data | Ff = 0.73 |
| Comparator Or Baseline | 1H-phenalen-1-one (PN): Fluorescence is negligible or absent |
| Quantified Difference | Qualitative change from non-fluorescent to highly fluorescent |
| Conditions | 6-AP in the pores of anodized aluminum oxide (PAO); PN is generally non-fluorescent in various solvents [1]. |
Why This Matters
This property enables the use of 6-AP in applications requiring a strong fluorescence signal, such as fluorescent probes, labels, and laser dyes, where PN is unsuitable.
- [1] Cho, A. Y. H., et al. (2025). Oxazol-Fused Phenalenones: Tuning Fluorescence and Singlet Oxygen Generation with Solvent and Substituent. Chemistry - An Asian Journal. View Source
- [2] Banishev, A. A., et al. (2018). Influence of gold nanoparticles on the properties of stimulated emission of 6-amino-1h-phenalen-1-one in the pores of anodized aluminum oxide. Journal of Luminescence, 204, 216-220. View Source
